An In-depth Technical Guide to the Synthesis and Properties of 1,2-Di-tert-butylbenzene
An In-depth Technical Guide to the Synthesis and Properties of 1,2-Di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 1,2-di-tert-butylbenzene, a sterically hindered aromatic hydrocarbon. The information presented herein is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.
Physicochemical and Spectroscopic Properties
1,2-Di-tert-butylbenzene is a disubstituted aromatic compound with the chemical formula C₁₄H₂₂ and a molecular weight of 190.32 g/mol .[1] Its structure is characterized by two bulky tert-butyl groups positioned adjacent to each other on a benzene (B151609) ring, which imparts significant steric strain and unique chemical properties to the molecule.
Physical Properties
The physical properties of 1,2-di-tert-butylbenzene, along with its meta and para isomers, are summarized in Table 1 for comparison. The ortho isomer exhibits a lower boiling point compared to its isomers, which can be attributed to the steric hindrance between the adjacent tert-butyl groups affecting intermolecular forces.
Table 1: Physical Properties of Di-tert-butylbenzene Isomers
| Property | 1,2-Di-tert-butylbenzene | 1,3-Di-tert-butylbenzene | 1,4-Di-tert-butylbenzene |
| CAS Number | 1012-76-6[1] | 1014-60-4 | 1012-72-2 |
| Molecular Formula | C₁₄H₂₂[1] | C₁₄H₂₂ | C₁₄H₂₂ |
| Molecular Weight | 190.32 g/mol [1] | 190.32 g/mol | 190.32 g/mol |
| Boiling Point | 233-234 °C | 236 °C | 236 °C |
| Melting Point | -39 to -38 °C | - | 76-78 °C |
| Density | 0.879 g/cm³ | 0.857 g/cm³ | - |
Spectroscopic Data
The structural elucidation of 1,2-di-tert-butylbenzene is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.
Table 2: ¹H NMR Spectroscopic Data of 1,2-Di-tert-butylbenzene
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | m | 2H | Aromatic CH |
| ~7.1 | m | 2H | Aromatic CH |
| 1.35 | s | 18H | -C(CH₃)₃ |
Table 3: ¹³C NMR Spectroscopic Data of 1,2-Di-tert-butylbenzene
| Chemical Shift (ppm) | Assignment |
| 145.8 | Quaternary Aromatic C |
| 128.0 | Aromatic CH |
| 124.4 | Aromatic CH |
| 35.1 | Quaternary C of tert-butyl |
| 31.0 | CH₃ of tert-butyl |
Table 4: IR Spectroscopic Data of 1,2-Di-tert-butylbenzene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Strong | C-H stretch (tert-butyl) |
| 1475 | Medium | C-H bend (tert-butyl) |
| 1365 | Medium | C-H bend (tert-butyl) |
| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
Table 5: Mass Spectrometric Data of 1,2-Di-tert-butylbenzene
| m/z | Relative Intensity | Assignment |
| 190 | Moderate | [M]⁺ (Molecular ion) |
| 175 | High | [M - CH₃]⁺ |
| 133 | Moderate | [M - C₄H₉]⁺ |
| 57 | High | [C₄H₉]⁺ |
Synthesis of 1,2-Di-tert-butylbenzene
The synthesis of 1,2-di-tert-butylbenzene is challenging due to the steric hindrance of the bulky tert-butyl groups, which disfavors ortho substitution. The Friedel-Crafts alkylation of benzene or tert-butylbenzene (B1681246) typically yields the para isomer as the major product. However, specific strategies can be employed to favor the formation of the ortho isomer.
Friedel-Crafts Alkylation
While direct Friedel-Crafts alkylation of benzene with a tert-butylating agent tends to yield a mixture of isomers with a preference for the para product, modification of the reaction conditions can influence the product distribution. A general protocol, adapted from the synthesis of p-di-tert-butylbenzene, is provided below. Achieving a high yield of the 1,2-isomer via this method is generally difficult.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled.
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Reactants: The flask is charged with anhydrous aluminum chloride (AlCl₃) and a solvent such as carbon disulfide or nitrobenzene. The aromatic substrate (e.g., tert-butylbenzene) is added to the dropping funnel.
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Reaction Execution: The flask is cooled in an ice bath. The tert-butylating agent (e.g., tert-butyl chloride) is added dropwise to the stirred suspension of the Lewis acid and solvent. Subsequently, the aromatic substrate is added dropwise at a controlled rate to maintain the desired reaction temperature.
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Work-up: After the reaction is complete, the mixture is poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).
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Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation under reduced pressure to isolate the 1,2-di-tert-butylbenzene isomer.
Figure 1. Friedel-Crafts alkylation pathway for the synthesis of 1,2-di-tert-butylbenzene.
Alternative Synthetic Route
An alternative, multi-step synthesis of 1,2-di-tert-butylbenzene has been reported starting from 1,1,4,4-tetramethyl-2-tetralone. This method involves the oxidative conversion of the starting material to o-phenylene-diisobutyric acid, followed by esterification and subsequent hydride reduction of the corresponding ditosylate to yield 1,2-di-tert-butylbenzene.[2] This route, while more complex, can provide a more controlled synthesis of the ortho isomer.
Chemical Properties and Reactivity
The chemical behavior of 1,2-di-tert-butylbenzene is largely dictated by the significant steric hindrance imposed by the adjacent tert-butyl groups. This steric strain influences the geometry of the benzene ring and the accessibility of the aromatic protons to reagents.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions on 1,2-di-tert-butylbenzene are significantly influenced by the steric hindrance of the tert-butyl groups. These groups are ortho, para-directing; however, the ortho positions relative to the existing tert-butyl groups are highly sterically hindered.
The nitration of 1,2-di-tert-butylbenzene has been studied and demonstrates the interplay of electronic and steric effects.[2] The reaction yields a mixture of nitro-substituted products, with substitution occurring at the less sterically hindered positions. The major products are 3-nitro-1,2-di-tert-butylbenzene and 4-nitro-1,2-di-tert-butylbenzene.[2] Further nitration can lead to the formation of dinitro derivatives.[2]
Figure 2. Nitration of 1,2-di-tert-butylbenzene leading to isomeric nitro products.
Hydrogenation
The aromatic ring of 1,2-di-tert-butylbenzene can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. The course of the hydrogenation and the stereochemistry of the resulting 1,2-di-tert-butylcyclohexane isomers are influenced by the choice of catalyst (e.g., platinum or rhodium) and reaction conditions.[3]
Oxidation
Due to the absence of benzylic hydrogens, the tert-butyl groups of 1,2-di-tert-butylbenzene are resistant to oxidation under conditions that typically cleave alkyl side chains of other alkylbenzenes (e.g., with potassium permanganate). The benzene ring itself is also relatively stable to oxidation.
Conclusion
1,2-Di-tert-butylbenzene is a molecule of significant interest due to the profound impact of steric hindrance on its synthesis and reactivity. While its direct synthesis via Friedel-Crafts alkylation is challenging, alternative routes can provide access to this sterically congested compound. Its unique electronic and steric properties make it a valuable substrate for studying reaction mechanisms and a potential building block in the synthesis of novel molecules where controlled steric bulk is a design element. This guide provides a foundational understanding of its core properties and synthetic methodologies to aid researchers in their scientific endeavors.
